5-Ethyl-5-methylpyrrolidin-2-one
CAS No.:
Cat. No.: VC18195764
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 5-ethyl-5-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C7H13NO/c1-3-7(2)5-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
| Standard InChI Key | ONPSGGXNIQWLNW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCC(=O)N1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
5-Ethyl-5-methylpyrrolidin-2-one (CHNO) is a bicyclic lactam with a molecular weight of 127.18 g/mol. Its IUPAC name derives from the pyrrolidinone core, where the carbonyl group is positioned at the 2nd carbon, and both ethyl and methyl groups occupy the 5th carbon. This substitution pattern distinguishes it from isomers such as 1-ethyl-5-methylpyrrolidin-2-one, which has been more extensively studied in catalytic systems .
Spectral and Structural Data
While direct spectroscopic data for 5-ethyl-5-methylpyrrolidin-2-one are scarce, analogous compounds provide reference points. For instance, 1-ethyl-5-methylpyrrolidin-2-one exhibits characteristic IR absorption bands at 1,670 cm (C=O stretch) and 3,300 cm (N-H stretch) . Nuclear magnetic resonance (NMR) spectra of similar pyrrolidinones show distinct signals for methyl and ethyl groups:
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H NMR: δ 1.2–1.4 (triplet, CHCH), δ 1.8–2.1 (singlet, CH), δ 3.2–3.5 (multiplet, ring protons) .
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C NMR: δ 175–180 (C=O), δ 40–50 (quaternary carbons adjacent to substituents) .
Synthesis and Catalytic Production
Precursors and Reaction Pathways
The synthesis of 5-ethyl-5-methylpyrrolidin-2-one can be inferred from methods used to produce structurally related N-heterocycles. A prominent route involves the catalytic hydrogenation and cyclization of levulinic acid derivatives. For example, under continuous flow conditions with a platinum-functionalized graphitic carbon nitride (g-CN/Pt) catalyst, levulinic acid undergoes reductive amination to form 1-ethyl-5-methylpyrrolidin-2-one . The reaction proceeds via:
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Hydrogenation of levulinic acid to γ-valerolactone.
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Ammonolysis to generate an intermediate amine.
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Cyclization facilitated by the catalyst’s acidic sites, forming the pyrrolidinone ring .
Optimization of Reaction Parameters
Key parameters influencing yield and selectivity include temperature, pressure, and reactant concentration. Studies on analogous systems reveal the following optima :
| Parameter | Optimal Value | Effect on Conversion | Effect on Selectivity |
|---|---|---|---|
| Temperature | 90°C | ↑ Conversion | ↓ Selectivity |
| Pressure | 50 bar | ↑ Conversion | ↓ Selectivity |
| Concentration | 0.3 mol/L | Balanced conversion | Maximized selectivity |
Higher temperatures and pressures favor conversion but reduce selectivity due to side reactions such as over-hydrogenation or polymerization .
Physicochemical Properties
Thermal Stability and Phase Behavior
Pyrrolidinones generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. The ethyl and methyl substituents in 5-ethyl-5-methylpyrrolidin-2-one likely lower its melting point compared to unsubstituted pyrrolidinone (mp: 25°C), rendering it a liquid at room temperature. Boiling points for similar compounds range from 180–220°C, depending on substituent bulk .
Solubility and Reactivity
The compound is expected to be miscible with polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. The lactam ring’s carbonyl group participates in hydrogen bonding, enhancing solubility in protic solvents. Reactivity is dominated by:
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Ring-opening reactions under acidic or basic conditions.
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Nucleophilic substitution at the carbonyl carbon.
Applications in Industrial and Pharmaceutical Contexts
Intermediate in Organic Synthesis
5-Ethyl-5-methylpyrrolidin-2-one serves as a precursor for nicotinic acid derivatives, which are essential in vitamin B synthesis . Its strained ring structure also makes it a valuable building block for:
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Pharmaceutical agents: Antidepressants, anticonvulsants, and antiviral drugs.
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Agrochemicals: Herbicides and insecticides requiring heterocyclic motifs .
Catalytic and Green Chemistry Applications
The continuous-flow synthesis of pyrrolidinones using g-CN/Pt catalysts highlights their role in sustainable chemistry. This method achieves 67.6% selectivity for 1-ethyl-5-methylpyrrolidin-2-one at 36.8% conversion, with minimal catalyst deactivation over 3 hours . Such efficiency aligns with green chemistry principles by reducing waste and energy consumption.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic routes to access enantiomerically pure 5-ethyl-5-methylpyrrolidin-2-one for chiral drug synthesis.
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Structure-Activity Relationships: Correlating substituent positions with biological activity to optimize pharmaceutical applications.
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Advanced Catalysts: Exploring non-precious metal catalysts (e.g., Fe, Ni) to reduce reliance on platinum .
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